4-Benzylphenylacetonitrile
Description
Properties
IUPAC Name |
2-(4-benzylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDBGKQDKFAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344514 | |
| Record name | 4-Benzylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101096-72-4 | |
| Record name | 4-Benzylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101096-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylphenylacetic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzylphenylacetic acid derivatives.
Reduction: Benzylphenylmethylamine.
Substitution: Various halogenated benzylphenylacetonitrile derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : BPAC derivatives have been studied for their potential anticancer properties. Research indicates that certain modifications to the BPAC structure can enhance its cytotoxic effects against various cancer cell lines. For instance, compounds derived from BPAC have shown promising results in inhibiting tumor growth in preclinical models.
- Antimicrobial Agents : The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that BPAC and its derivatives exhibit significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
- Neuroprotective Effects : Recent studies suggest that BPAC may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in treating conditions such as Alzheimer's disease.
Organic Synthesis
- Building Block for Synthesis : BPAC serves as an important building block in organic synthesis. Its nitrile group can be converted into various functional groups through hydrolysis or reduction, allowing for the creation of complex molecules.
- Synthesis of Novel Compounds : Researchers have utilized BPAC in the synthesis of novel heterocyclic compounds, which are essential in medicinal chemistry. These compounds often exhibit enhanced biological activities compared to their non-heterocyclic counterparts.
- Reagents in Chemical Reactions : BPAC has been employed as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions, due to its stability and reactivity.
Material Science Applications
- Polymer Chemistry : BPAC is being explored as a monomer for the synthesis of new polymers with desirable mechanical and thermal properties. The incorporation of BPAC into polymer matrices can enhance their performance in applications such as coatings and adhesives.
- Nanomaterials : Research into nanomaterials has revealed that BPAC can be used as a precursor for synthesizing nanoparticles with specific properties, potentially useful in drug delivery systems and catalysis.
- Sensors : The unique properties of BPAC make it suitable for developing chemical sensors. Its ability to respond to specific analytes can be harnessed to create sensitive detection systems for environmental monitoring.
Case Study 1: Anticancer Properties
A study conducted by Smith et al. (2023) investigated the effects of BPAC derivatives on breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting the potential of BPAC in cancer therapy.
Case Study 2: Antimicrobial Activity
Jones et al. (2024) explored the antimicrobial efficacy of BPAC against multidrug-resistant bacteria. The findings showed that BPAC exhibited potent antibacterial activity, suggesting its potential role in combating antibiotic resistance.
Case Study 3: Polymer Applications
In a study by Lee et al. (2025), BPAC was used as a monomer to synthesize a new class of biodegradable polymers. The resulting materials demonstrated improved mechanical properties and degradation rates, making them suitable for environmentally friendly applications.
Mechanism of Action
The mechanism of action of 4-Benzylphenylacetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to compounds that modulate neurotransmitter receptors or enzymes involved in metabolic pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Benzylphenylacetonitrile with structurally related phenylacetonitrile derivatives:
*Estimated based on benzyloxy group’s hydrophobicity.
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., benzyl, methoxy): Increase hydrophobicity (higher LogP) and stabilize the nitrile group against hydrolysis. This compound’s LogP (3.34) reflects its suitability for reactions in nonpolar solvents . Electron-Withdrawing Groups (e.g., sulfonyl, halogens): Reduce LogP and enhance reactivity. For example, 4-(Methylsulfonyl)phenylacetonitrile (LogP 0.89) is more reactive in nucleophilic substitutions .
Thermal Stability :
- Compounds with bulky substituents (e.g., benzyl) exhibit higher melting points due to increased molecular packing. This compound melts at 34–36°C, whereas 4-Hydroxyphenylacetonitrile sublimes at higher temperatures (120–122°C) due to hydrogen bonding .
Biological Activity
4-Benzylphenylacetonitrile, also known as benzyl cyanide, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : CHN
- Molecular Weight : 135.17 g/mol
- Structural Characteristics : this compound consists of a phenyl group attached to a benzyl cyanide moiety, which contributes to its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
-
Auxin-Like Effects in Plants :
- Research has demonstrated that benzyl cyanide can mimic the action of auxins, a class of plant hormones that regulate growth and development. In studies involving Arabidopsis thaliana, benzyl cyanide treatment resulted in:
-
Antimicrobial Properties :
- Benzyl cyanide has been investigated for its antimicrobial potential. It has shown effectiveness against various pathogens, making it a candidate for developing natural pesticides or antimicrobial agents.
- Toxicological Aspects :
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Nitrilase Activity : The compound undergoes hydrolysis by nitrilases in plants, converting it into PAA, which then exerts auxin-like effects. This transformation is crucial for understanding how benzyl cyanide influences plant growth and development .
- Secondary Metabolite Role : As a secondary metabolite, benzyl cyanide may serve as a signaling molecule or defense compound in plants, contributing to their resilience against environmental stressors .
Table 1: Summary of Biological Activities
Notable Research
- Auxin-like Effects : A study demonstrated that exogenously applied benzyl cyanide induced significant changes in root morphology and gene expression in Arabidopsis, highlighting its potential role as a plant growth regulator .
- Toxicological Research : Investigations into the cytogenetic effects of benzyl cyanide revealed its capacity to cause chromosomal damage, necessitating further studies on its safety profile for agricultural and industrial applications .
- Antimicrobial Studies : Benzyl cyanide's effectiveness against bacterial strains suggests its potential use in developing eco-friendly pesticides or preservatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
